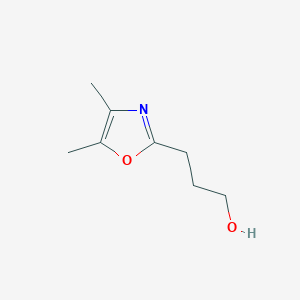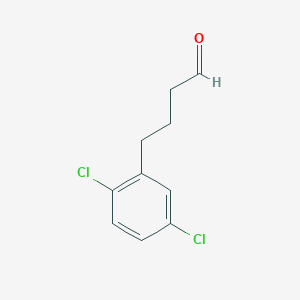
4-(3-Bromopropyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a bromopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1,1’-biphenyl typically involves the bromination of 4-propyl-1,1’-biphenyl. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production methods for 4-(3-Bromopropyl)-1,1’-biphenyl are similar to laboratory synthesis but are scaled up. The process involves the same bromination reaction but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include cyclohexyl derivatives and partially hydrogenated biphenyls.
科学的研究の応用
4-(3-Bromopropyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used to modify biomolecules for various applications, including drug delivery and diagnostics.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-(3-Bromopropyl)-1,1’-biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The biphenyl core can participate in various electrophilic aromatic substitution reactions, allowing for further functionalization .
類似化合物との比較
Similar Compounds
- 4-(3-Chloropropyl)-1,1’-biphenyl
- 4-(3-Iodopropyl)-1,1’-biphenyl
- 4-(3-Fluoropropyl)-1,1’-biphenyl
Uniqueness
4-(3-Bromopropyl)-1,1’-biphenyl is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
特性
分子式 |
C15H15Br |
|---|---|
分子量 |
275.18 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H15Br/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
InChIキー |
XVVHQWMABZYUAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













